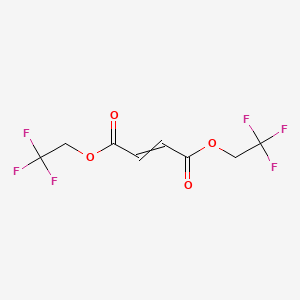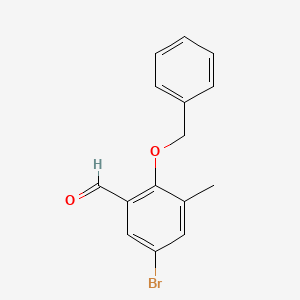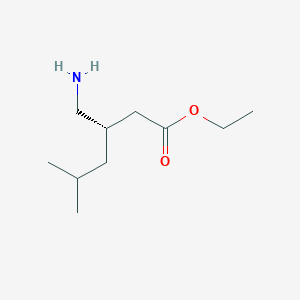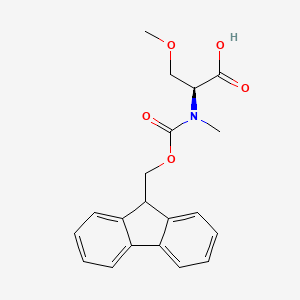
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
Descripción general
Descripción
Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate is a synthetic organic compound with the molecular formula C12H10BrNO4. It is a derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an amino group at the 8th position, a bromo group at the 6th position, and an ethyl ester group at the 2nd position of the chromene ring.
Métodos De Preparación
The synthesis of ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 4-oxo-4H-chromene-2-carboxylate, followed by the introduction of the amino group through nucleophilic substitution. The final step involves esterification to introduce the ethyl ester group. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Análisis De Reacciones Químicas
Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a de-brominated product.
Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols
Aplicaciones Científicas De Investigación
Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments
Mecanismo De Acción
The mechanism of action of ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. The amino and bromo groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate can be compared with other chromene derivatives such as:
Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate: Lacks the bromo group, which may result in different biological activities.
Ethyl 6-bromo-4-oxo-4H-chromene-2-carboxylate:
Ethyl 8-amino-6-chloro-4-oxo-4H-chromene-2-carboxylate: The chloro group can be compared with the bromo group to study the effects of halogen substitution on biological activity
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological properties.
Propiedades
IUPAC Name |
ethyl 8-amino-6-bromo-4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c1-2-17-12(16)10-5-9(15)7-3-6(13)4-8(14)11(7)18-10/h3-5H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHNRAVVVZFEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine](/img/structure/B3106113.png)

![[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B3106140.png)





![(9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate](/img/structure/B3106180.png)
